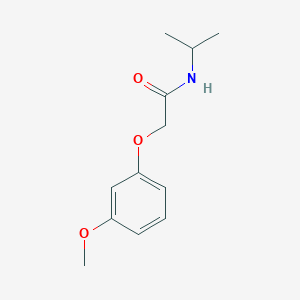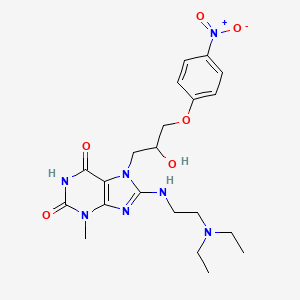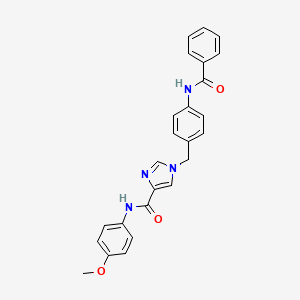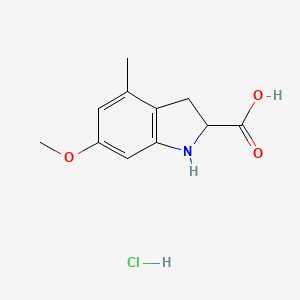![molecular formula C21H15FN2O3S B2860848 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 895781-39-2](/img/structure/B2860848.png)
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide” is a coumarin-3-carboxamide analogue . It’s an off-white solid with a melting point of 260 - 264 °C . It’s part of a series of compounds that have been designed and synthesized for their ability to inhibit pancreatic lipase (PL) .
Molecular Structure Analysis
The molecular structure of this compound includes a coumarin-3-carboxamide analogue. The 1H NMR (400 MHz, CDCl3) δ values are 11.14 (s, 1H), 9.03 (s, 1H), 8.52 – 8.47 (m, 1H), 7.78 - 7.70 (m, 2H), 7.50 - 7.41 (m, 2H), 7.23 - 7.10 (m, 3H) .Physical And Chemical Properties Analysis
This compound is an off-white solid with a melting point of 260 - 264 °C . Its linear formula is C16H10FNO3, and its molecular weight is 283.261 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have synthesized various derivatives of coumarin, including those containing thiazolidin-4-one rings, to explore their biological properties. Such compounds are prepared via a series of chemical reactions starting from key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate. These derivatives are then evaluated for their antibacterial and antifungal activities, revealing potential applications in developing new antimicrobial agents (C. K. Ramaganesh et al., 2010).
Chemosensor Development
Another significant application involves the synthesis of coumarin-based fluorophores for detecting ions such as Cu2+ and H2PO4−. These compounds demonstrate an "on-off-on" fluorescence response, indicating their utility in developing selective chemosensors. The detection limits for these ions suggest the potential for high-sensitivity applications in environmental monitoring and analytical chemistry (Xianjiao Meng et al., 2018).
Antimicrobial and Anticholinesterase Activities
Research into coumarin-3-carboxamides bearing tryptamine moiety has demonstrated significant activity against acetylcholinesterase (AChE), a key enzyme involved in neurological functions. These findings highlight the potential for these compounds in treating diseases associated with cholinergic dysfunction, such as Alzheimer's disease. The structure-activity relationship (SAR) studies further refine our understanding of how modifications to the coumarin scaffold can enhance anti-AChE activity, offering insights into designing more effective therapeutics (Samaneh Ghanei-Nasab et al., 2016).
Fluorescence and Analytical Applications
The synthesis and study of 3-azolyl-7-diethylaminocoumarin derivatives have shown promising results in developing highly sensitive fluorophores. These compounds exhibit red shifts in absorption and fluorescence maxima, indicating their potential as analytical tools in biological chemistry. Among them, certain derivatives stand out as particularly effective for analytical purposes, showcasing the diverse applications of coumarin derivatives in scientific research (H. Takechi et al., 2000).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c22-15-6-3-5-14(10-15)20-24-16(12-28-20)8-9-23-19(25)17-11-13-4-1-2-7-18(13)27-21(17)26/h1-7,10-12H,8-9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUGGNGFQAEZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CSC(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)




![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)
![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2860779.png)

![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)
![2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile](/img/structure/B2860785.png)
